molecular formula C14H15ClN2OS B2930296 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide CAS No. 863512-57-6

2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

货号 B2930296
CAS 编号: 863512-57-6
分子量: 294.8
InChI 键: INPGOVVPXFGRRQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide, also known as CCT137690, is a chemical compound that has gained attention in scientific research due to its potential as a cancer treatment.

作用机制

2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide exerts its anti-cancer effects through the inhibition of CDK9, CDK7, and CDK12. CDK9 is a key regulator of RNA polymerase II, which is required for the transcription of many genes involved in cell growth and survival. CDK7 is involved in the activation of CDK9, while CDK12 plays a role in DNA damage response and repair. Inhibition of these kinases leads to decreased transcription of genes involved in cell proliferation and increased sensitivity to DNA damage.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide inhibits the growth of several types of cancer cells, including breast, prostate, and leukemia cells. It has also been shown to sensitize cancer cells to radiation therapy and other chemotherapy drugs. In addition, 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index.

实验室实验的优点和局限性

One advantage of using 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide in lab experiments is its specificity for CDK9, CDK7, and CDK12. This allows for targeted inhibition of these kinases without affecting other cellular processes. However, one limitation is that 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide may not be effective in all types of cancer, as some cancers may be driven by other mechanisms that are not affected by CDK9, CDK7, or CDK12 inhibition.

未来方向

Future research on 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide could focus on several areas, including:
1. Combination therapy: 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide may be more effective when used in combination with other chemotherapy drugs or radiation therapy.
2. Biomarker identification: Identifying biomarkers that predict response to 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide could help identify patients who are most likely to benefit from treatment.
3. Resistance mechanisms: Understanding the mechanisms of resistance to 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide could help identify strategies to overcome resistance and improve treatment outcomes.
4. Preclinical studies: Further preclinical studies could help determine the optimal dosing and treatment schedule for 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide.
Conclusion
In conclusion, 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is a promising chemical compound that has shown potential as a cancer treatment through its inhibition of CDK9, CDK7, and CDK12. While there are still limitations and challenges to be addressed, future research on 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide could lead to improved cancer therapies and better outcomes for patients.

合成方法

The synthesis of 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide involves several steps, including the reaction of 4-chlorobenzylamine with 2-bromo-1-(2-methyl-1,3-thiazol-4-yl)ethanone to form 2-(4-chlorophenyl)-N-(2-methyl-1,3-thiazol-4-yl)acetamide. This intermediate is then reacted with ethyl chloroacetate to yield 2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide.

科学研究应用

2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the activity of several kinases, including CDK9, CDK7, and CDK12. These kinases play a key role in cell division and proliferation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

属性

IUPAC Name

2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-10-17-13(9-19-10)6-7-16-14(18)8-11-2-4-12(15)5-3-11/h2-5,9H,6-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPGOVVPXFGRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(2-(2-methylthiazol-4-yl)ethyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。